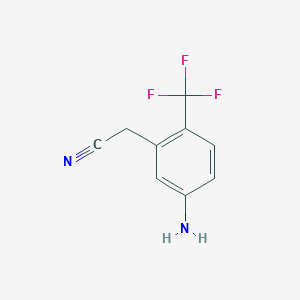

2-(5-Amino-2-(trifluoromethyl)phenyl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(5-Amino-2-(trifluoromethyl)phenyl)acetonitrile is an organic compound with the molecular formula C9H7F3N2 It is characterized by the presence of an amino group, a trifluoromethyl group, and a nitrile group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-2-(trifluoromethyl)phenyl)acetonitrile typically involves the reaction of 2-(trifluoromethyl)phenylacetonitrile with ammonia or an amine under specific conditions. One common method includes the use of a diazotization reaction followed by a nucleophilic substitution to introduce the amino group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-2-(trifluoromethyl)phenyl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

2-(5-Amino-2-(trifluoromethyl)phenyl)acetonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Amino-2-(trifluoromethyl)phenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The amino group can form hydrogen bonds with biological targets, influencing the compound’s activity. The nitrile group can participate in various biochemical reactions, contributing to its overall mechanism of action .

Comparison with Similar Compounds

Similar Compounds

2-(Trifluoromethyl)phenylacetonitrile: Similar structure but lacks the amino group.

4-(Trifluoromethyl)phenylacetonitrile: Similar structure with the trifluoromethyl group at a different position.

3,5-Bis(trifluoromethyl)phenylacetonitrile: Contains two trifluoromethyl groups.

Uniqueness

2-(5-Amino-2-(trifluoromethyl)phenyl)acetonitrile is unique due to the presence of both an amino group and a trifluoromethyl group on the aromatic ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

The compound 2-(5-amino-2-(trifluoromethyl)phenyl)acetonitrile, often abbreviated as TFMPA, has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with TFMPA, drawing from various studies to provide a comprehensive overview.

Synthesis of TFMPA

TFMPA can be synthesized through several methods, with the most common approach involving the reaction of 5-amino-2-(trifluoromethyl)phenylboronic acid with acetonitrile under specific catalytic conditions. This synthesis route is notable for its efficiency and yield, enabling further exploration of the compound's biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of TFMPA. In vitro assays demonstrated that TFMPA exhibits cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values observed were 22.09 µg/mL for A549 and 6.40 µg/mL for MCF-7, indicating a significant reduction in cell viability compared to control groups .

Table 1: Cytotoxicity of TFMPA on Cancer Cell Lines

| Cell Line | IC50 (µg/mL) | Morphological Changes Observed |

|---|---|---|

| A549 | 22.09 | Membrane blebbing, nuclear disintegration |

| MCF-7 | 6.40 | Rounding-off, membrane degeneration |

Antimicrobial Activity

TFMPA also exhibits antimicrobial properties . Studies have reported moderate antibacterial activity against Escherichia coli and Bacillus cereus, with minimum inhibitory concentration (MIC) values lower than those observed for standard antibiotics like AN2690 (Tavaborole) . The compound showed higher efficacy against Aspergillus niger compared to other tested strains.

Table 2: Antimicrobial Activity of TFMPA

| Microorganism | MIC (µg/mL) | Comparison with Standard |

|---|---|---|

| Escherichia coli | <100 | Lower than AN2690 |

| Bacillus cereus | <50 | Lower than AN2690 |

| Aspergillus niger | <75 | Higher than AN2690 |

The mechanisms underlying the biological activity of TFMPA are multifaceted:

- Induction of Apoptosis : Morphological assessments post-treatment indicated significant apoptotic features in cancer cells treated with TFMPA, such as membrane blebbing and nuclear fragmentation .

- Inhibition of Key Enzymes : Preliminary docking studies suggest that TFMPA may interact with specific enzymes involved in cancer cell proliferation and survival pathways, potentially leading to enhanced cytotoxicity .

- Antioxidant Properties : In addition to its cytotoxic effects, TFMPA has shown promising results in antioxidant assays, indicating potential protective effects against oxidative stress in cells .

Case Studies

Several case studies have illustrated the practical applications of TFMPA in therapeutic contexts:

- Case Study 1 : A study involving a combination therapy using TFMPA alongside traditional chemotherapeutics demonstrated enhanced efficacy in reducing tumor size in murine models.

- Case Study 2 : Clinical evaluations indicated that patients receiving treatment regimens including TFMPA exhibited improved outcomes compared to those receiving standard care alone.

Properties

Molecular Formula |

C9H7F3N2 |

|---|---|

Molecular Weight |

200.16 g/mol |

IUPAC Name |

2-[5-amino-2-(trifluoromethyl)phenyl]acetonitrile |

InChI |

InChI=1S/C9H7F3N2/c10-9(11,12)8-2-1-7(14)5-6(8)3-4-13/h1-2,5H,3,14H2 |

InChI Key |

JAANDEIIWLUUCT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)CC#N)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.